molecular formula C7H12O B1231225 4-Hepten-2-one CAS No. 24332-22-7

4-Hepten-2-one

Cat. No.: B1231225
CAS No.: 24332-22-7
M. Wt: 112.17 g/mol
InChI Key: VQKIKHHXFHNXJT-UHFFFAOYSA-N
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Description

4-Hepten-2-one is an organic compound with the molecular formula C7H12O. It is a member of the ketone family and is characterized by the presence of a double bond between the fourth and fifth carbon atoms in its seven-carbon chain. This compound is known for its distinct aroma and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hepten-2-one can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale aldol condensation reactions. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hepten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted ketones or alcohols.

Scientific Research Applications

4-Hepten-2-one has several scientific research applications, including:

Comparison with Similar Compounds

4-Hepten-2-one can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific double bond position, which influences its reactivity and applications. Its distinct aroma also sets it apart from other similar compounds, making it valuable in the fragrance and flavor industry .

Properties

IUPAC Name

hept-4-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKIKHHXFHNXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319084
Record name 4-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24332-22-7
Record name 4-Hepten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24332-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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